Comprehensive Technical Guide: Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester in Drug Discovery
Comprehensive Technical Guide: Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester in Drug Discovery
Executive Summary
The incorporation of saturated heterocycles into pharmaceutical pipelines has fundamentally shifted modern drug discovery. Piperidine scaffolds, in particular, are the cornerstones of over 70 commercialized, FDA-approved drugs[1]. Their high fraction of sp³-hybridized carbons (Fsp³) provides a three-dimensional trajectory that enhances aqueous solubility, reduces off-target promiscuity, and improves protein-ligand interactions compared to planar aromatic rings[2].
This whitepaper provides an in-depth technical analysis of Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester (CAS Registry Number: 1353955-88-0), a highly versatile, orthogonally protected building block. By featuring a free secondary piperidine amine and a carboxybenzyl (Cbz)-protected exocyclic N-methyl amine, this compound enables regioselective functionalization critical for synthesizing complex active pharmaceutical ingredients (APIs).
Chemical Identity & Structural Analysis
Understanding the exact structural parameters of this building block is essential for predicting its reactivity and analytical behavior during Quality Control (QC).
Quantitative Chemical Properties
The following table summarizes the core quantitative data for CAS 1353955-88-0[3][4]:
| Property | Value |
| IUPAC / Systematic Name | Benzyl methyl(piperidin-2-ylmethyl)carbamate |
| Common Name | Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester |
| CAS Registry Number | 1353955-88-0 |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| Key Functional Groups | Free secondary amine (piperidine), Cbz-protected tertiary carbamate |
Structural Significance: The orthogonality of this molecule is its greatest asset. The unprotected piperidine nitrogen acts as a potent nucleophile, ready for immediate N-alkylation, reductive amination, or acylation. Meanwhile, the exocyclic N-methyl amine remains entirely masked by the Cbz group, which is highly stable to basic and mildly acidic conditions[5][6].
Procurement & Supplier Verification
Securing high-purity building blocks is the first line of defense against catalytic poisoning and low-yielding downstream syntheses. Several specialized chemical vendors supply CAS 1353955-88-0[7].
Supplier Data Summary
| Supplier / Aggregator | CAS Number | Typical Purity | Recommended Analytical QC |
| JH Chemical | 1353955-88-0 | ≥97% | HPLC, ¹H-NMR |
| AiFChem | 1353955-88-0 | ≥97% | LC-MS, ¹H-NMR |
| GuideChem (Platform) | 1353955-88-0 | Varies by vendor | Third-party CoA verification |
Self-Validating QC Protocol for Incoming Materials
Upon receipt of the compound, researchers must validate its integrity before integration into a synthetic workflow.
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LC-MS Analysis: Confirm the presence of the exact mass. The target peak should appear at m/z 263.17 for the [M+H]⁺ ion.
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¹H-NMR (CDCl₃) Verification:
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Causality: NMR provides structural confirmation that the Cbz group has not degraded.
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Validation markers: Look for the diagnostic multiplet of the benzyl aromatic protons (7.3–7.4 ppm), the benzylic -CH₂- singlet (~5.1 ppm), and the N-methyl singlet (~2.9 ppm). A broad singlet corresponding to the free piperidine NH should be identifiable and exchangeable with D₂O.
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Synthetic Utility & Mechanistic Pathways
The primary application of CAS 1353955-88-0 involves a two-stage workflow: first, functionalizing the piperidine core, followed by the selective removal of the Cbz group to unmask the N-methyl amine for subsequent coupling.
Fig 1: Regioselective functionalization and Cbz deprotection workflow for CAS 1353955-88-0.
The Causality of Cbz Hydrogenolysis
The is uniquely susceptible to catalytic hydrogenolysis[6]. When exposed to hydrogen gas (H₂) and a palladium catalyst (typically Pd/C), the mechanism proceeds via the cleavage of the benzylic C-O bond[5].
Why does this reaction proceed so cleanly under mild conditions?
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Surface Adsorption: The aromatic ring of the benzyl group π -stacks with the palladium surface, bringing the benzylic C-O bond into close proximity with activated, adsorbed hydrogen atoms.
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Entropic Driving Force: Cleavage of the C-O bond yields toluene and an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates. The release of carbon dioxide gas (CO₂) provides a massive entropic driving force, pushing the reaction irreversibly toward the free amine[5][6].
Fig 2: Mechanistic pathway of Pd/C-catalyzed Cbz hydrogenolysis and decarboxylation.
Experimental Protocols: Deprotection and Functionalization
To ensure reproducibility and safety, the following step-by-step methodology outlines the industry-standard protocol for the catalytic hydrogenolysis of the Cbz group from the functionalized piperidine intermediate.
Protocol: Catalytic Hydrogenolysis of the Cbz Group
Objective: Deprotect the exocyclic N-methyl amine to yield the free secondary amine for downstream API synthesis.
Reagents:
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Functionalized CAS 1353955-88-0 intermediate
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10% Palladium on Carbon (Pd/C), wet (approx. 50% water)
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Anhydrous Methanol (MeOH) or Ethanol (EtOH)
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Hydrogen gas (H₂)
Step-by-Step Methodology:
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Preparation: In a flame-dried, round-bottom flask, dissolve the Cbz-protected intermediate in anhydrous MeOH to achieve a 0.1 M concentration.
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Causality: Methanol is chosen because it effectively solubilizes both the organic substrate and hydrogen gas, facilitating optimal mass transfer at the solid-liquid-gas interface.
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Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate).
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Causality: Using wet Pd/C is a critical safety choice. Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon exposure to atmospheric oxygen. The water content mitigates this risk without inhibiting the reaction.
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Atmosphere Exchange: Seal the flask with a rubber septum. Purge the reaction vessel with Argon or N₂ for 5 minutes, followed by purging with H₂ gas via a balloon.
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Causality: Complete removal of oxygen prevents the formation of an explosive hydrogen-oxygen mixture and prevents the oxidative deactivation of the palladium catalyst.
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Reaction Execution: Stir the mixture vigorously under an H₂ atmosphere (1 atm) at room temperature.
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Causality: Vigorously stirring maximizes the dissolution of H₂ gas into the solvent, which is the rate-limiting step for surface adsorption on the palladium catalyst. Note: Ensure the substrate contains no sulfur or phosphorus impurities, as these will irreversibly poison the Pd catalyst[8].
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Self-Validating Monitoring: Monitor the reaction via LC-MS. The reaction is complete (typically 2–4 hours) when the starting material mass disappears, and a new peak corresponding to [M+H - 134] (loss of the Cbz group: -CO₂ and -Toluene) emerges.
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Workup & Filtration: Purge the flask with Argon to remove residual H₂. Filter the heterogeneous mixture through a tightly packed pad of Celite, washing the filter cake with excess MeOH.
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Causality: Celite traps the fine, nano-scale Pd/C particles. This prevents heavy metal contamination in the final API and allows for the safe disposal of the pyrophoric catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected N-methyl amine, which is generally pure enough for immediate use in the next synthetic step.
Sources
- 1. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl-piperidin-2-ylMethyl-carbaMic acid benzyl ester | 1353955-88-0 [m.chemicalbook.com]
- 4. 甲基-哌啶-2-甲基-氨基甲酸苄酯_CAS:1353955-88-0_华夏化工网 [hxchem.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. 1354023-76-9 | Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(methyl)carbamate - AiFChem [aifchem.com]
- 8. researchgate.net [researchgate.net]
